molecular formula C12H13FO2 B2521534 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid CAS No. 2174000-02-1

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid

Cat. No.: B2521534
CAS No.: 2174000-02-1
M. Wt: 208.232
InChI Key: WXEDDARXJKCTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.232. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Amino Acids Synthesis

An effective chiral synthesis involving fluoro-containing amino acids, such as N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester and its analogs, highlights the utility of fluorinated benzoic acid derivatives. These compounds were prepared with high enantiomeric excess, demonstrating the potential for creating potent inhibitors for HCV NS3 protease, showcasing the significance of fluoro-containing amino acids in pharmaceutical research (Hu & Han, 2008).

Thermodynamic Properties of Fluorobenzoic Acids

Experimental and theoretical evaluations of the thermodynamic properties of halogenosubstituted benzoic acids, including fluorobenzoic acids, offer insights into the energetic structure-property relationships. This study utilized high-level quantum-chemical methods to validate experimental and theoretical gaseous standard molar enthalpies of formation, establishing a simple group contribution procedure for rapid assessment of these compounds' thermodynamic properties. Such research underscores the importance of fluorinated benzoic acids in material science and environmental assessments (Zherikova & Verevkin, 2019).

Metal-Organic Frameworks (MOFs) Development

The synthesis and study of Metal Organic Frameworks (MOFs) utilizing fluorinated benzoic acid derivatives, such as 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid, underscore the role of fluorination in enhancing gas adsorption properties. These MOFs demonstrate varying structural isomerisms and gas adsorption behaviors, highlighting the impact of fluorination on their functionality. This research is pivotal in advancing MOF applications in gas storage and separation technologies, further demonstrating the versatility of fluorinated benzoic acids in materials science (Pachfule et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, H333, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-fluoro-3-(3-methylbut-2-enyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEDDARXJKCTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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